molecular formula C21H23N3O2 B2798574 2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380068-01-7

2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2798574
CAS RN: 2380068-01-7
M. Wt: 349.434
InChI Key: WSQPIVAEIRPCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzofuran moiety, a piperidine ring, and a pyridine ring, all of which are common structures in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran and pyridine rings are aromatic, meaning they have a stable, resonant structure. The piperidine ring is a common feature in many alkaloids and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Research

Benzofuran and its derivatives have been identified as promising scaffolds in the development of antimicrobial agents. The unique structural features of benzofuran compounds contribute to their wide range of biological activities. Several benzofuran derivatives, including psoralen, 8-methoxypsoralen, and angelicin, have found applications in treating skin diseases such as cancer or psoriasis. The antimicrobial potential of benzofuran derivatives underscores their significance in drug discovery, particularly in addressing antibiotic resistance, a major global health challenge (Hiremathad et al., 2015).

Piperidine Derivatives in CNS Drug Discovery

Piperidine derivatives play a crucial role in central nervous system (CNS) drug discovery due to their structural diversity and pharmacological properties. Functional chemical groups in heterocycles, including piperidine, are identified as potential lead molecules for synthesizing compounds with CNS activity. This highlights the versatility of piperidine as a scaffold for developing new therapeutic agents targeting CNS disorders (Saganuwan, 2017).

Role of Arylpiperazine Derivatives

Arylpiperazine derivatives, a subset of piperidine compounds, have found extensive applications, particularly in the treatment of depression, psychosis, and anxiety. These compounds undergo significant metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolic pathway highlights the pharmacokinetic and pharmacodynamic complexity and therapeutic potential of arylpiperazine derivatives in neuropsychiatric treatments (Caccia, 2007).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-12-16-5-7-23-21(11-16)26-15-18-2-1-8-24(14-18)13-17-3-4-20-19(10-17)6-9-25-20/h3-5,7,10-11,18H,1-2,6,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPIVAEIRPCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.